
N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethylidene group attached to an aminophenyl ring and a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 3-aminophenylacetohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazides and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
SNRFKHJHQATIFQ-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


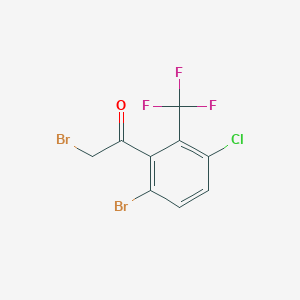
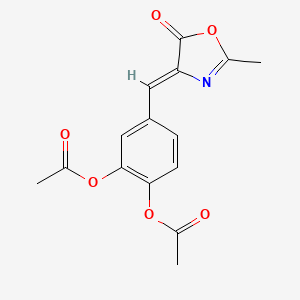

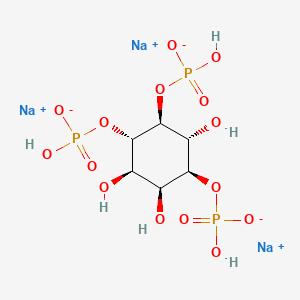
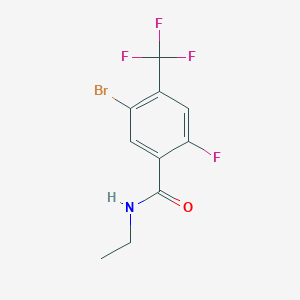
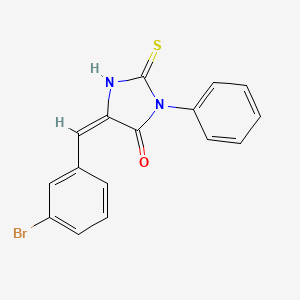

![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
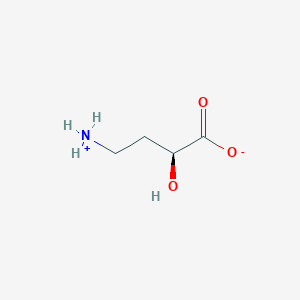
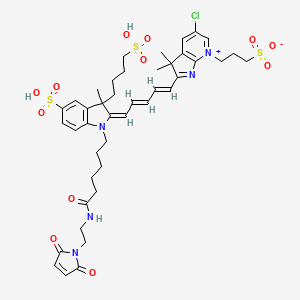
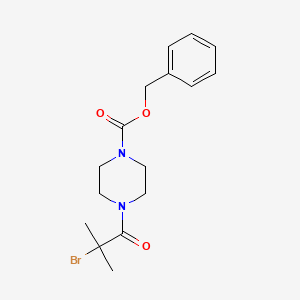
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)

